

Spectroscopic Analysis of 3-Bromocinnamic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromocinnamic acid

Cat. No.: B080311

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Introduction

3-Bromocinnamic acid is a halogenated derivative of cinnamic acid, a naturally occurring aromatic organic compound. It serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. A thorough understanding of its chemical structure and purity is paramount for its application in research and drug development. This technical guide provides an in-depth overview of the spectroscopic data of **3-bromocinnamic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented to aid researchers in their analytical endeavors.

Chemical Structure and Properties

- IUPAC Name: (2E)-3-(3-bromophenyl)prop-2-enoic acid
- Synonyms: m-Bromocinnamic acid, trans-**3-Bromocinnamic acid**
- CAS Number: 32862-97-8
- Molecular Formula: C₉H₇BrO₂
- Molecular Weight: 227.06 g/mol

Spectroscopic Data

The following sections present the key spectroscopic data for **3-bromocinnamic acid**, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
12.6 (broad s)	singlet	-	1H	-COOH
7.95	singlet	-	1H	Ar-H
7.75	doublet	8.0	1H	Ar-H
7.65	doublet	16.0	1H	=CH-
7.45	triplet	8.0	1H	Ar-H
6.70	doublet	16.0	1H	=CH-

¹³C NMR (Carbon NMR) Data[1]

Solvent: DMSO-d₆[1]

Chemical Shift (δ) ppm	Assignment
167.5	C=O
142.5	Ar-C
136.8	Ar-C
133.5	Ar-CH
131.2	Ar-CH
129.8	Ar-CH
128.5	Ar-CH
122.3	Ar-C-Br
121.0	=CH-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **3-bromocinnamic acid** is consistent with its structure as a carboxylic acid with aromatic and alkene functionalities.

Wavenumber (cm^{-1})	Intensity	Assignment
3100-2500	Broad	O-H stretch (carboxylic acid)
1685	Strong	C=O stretch (conjugated carboxylic acid)
1625	Medium	C=C stretch (alkene)
1590, 1560, 1470	Medium-Weak	C=C stretch (aromatic ring)
980	Strong	=C-H bend (trans alkene)
780, 680	Strong	C-H bend (meta-substituted aromatic)
550	Medium	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The data presented here corresponds to electron ionization (EI) mass spectrometry.[\[2\]](#)

m/z	Relative Intensity (%)	Assignment
228	~98	$[M+2]^+$ (presence of ^{81}Br isotope)
226	100	$[M]^+$ (presence of ^{79}Br isotope), Molecular Ion
182	~50	$[M\text{-COOH}]^+$
180	~50	$[M\text{-COOH}]^+$ (with ^{79}Br)
102	~60	$[\text{C}_8\text{H}_6]^+$

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **3-bromocinnamic acid**.

NMR Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of **3-bromocinnamic acid** for ^1H NMR and 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
 - Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
- Instrument Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
- ^1H NMR:
 - Pulse sequence: Standard single pulse.
 - Number of scans: 16-32.
 - Relaxation delay: 1-2 seconds.
 - Spectral width: -2 to 14 ppm.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled single pulse.
 - Number of scans: 1024 or more, depending on concentration.
 - Relaxation delay: 2-5 seconds.
 - Spectral width: 0 to 200 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ^1H and δ = 39.52 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **3-bromocinnamic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the mixture into a pellet-forming die.
- Press the die under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.
- Instrument Parameters:
 - Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Data Acquisition and Processing:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the significant absorption bands and assign them to the corresponding functional groups.

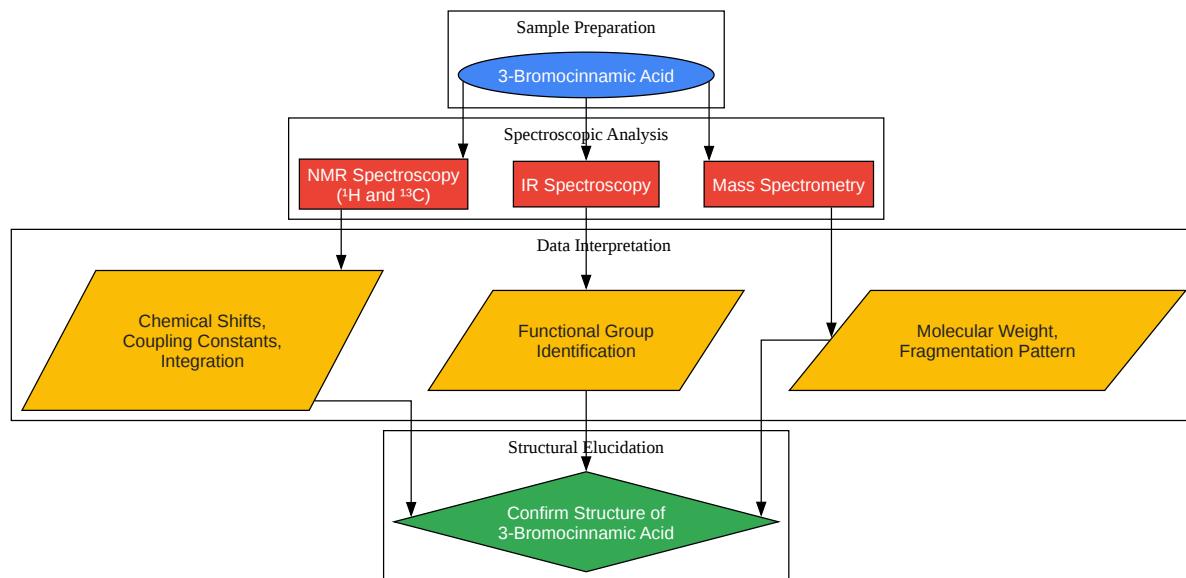
Mass Spectrometry (Electron Ionization)

- Sample Introduction:
 - For a volatile solid like **3-bromocinnamic acid**, a direct insertion probe can be used.
 - Place a small amount of the sample in a capillary tube and insert it into the probe.

- The probe is then inserted into the ion source of the mass spectrometer, where the sample is heated to induce vaporization.
- Instrument Parameters:
 - Ionization Method: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Mass Range: m/z 50-300.
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$) and the peak corresponding to the bromine isotope ($[M+2]^+$). The characteristic isotopic pattern of bromine ($^{79}\text{Br} : {^{81}\text{Br}} \approx 1:1$) is a key diagnostic feature.
 - Analyze the fragmentation pattern to identify characteristic fragment ions.
 - Correlate the observed fragments with the structure of **3-bromocinnamic acid**.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of an organic compound like **3-bromocinnamic acid**.



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Caption: Workflow for Spectroscopic Analysis of **3-Bromocinnamic Acid**.

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References

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